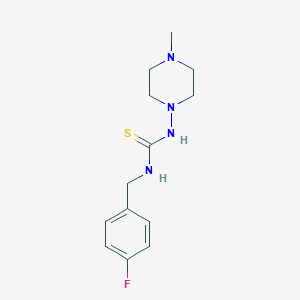

![molecular formula C21H24FN3OS B4585424 3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)

3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

Descripción general

Descripción

The 1,2,4-triazole derivatives are known for their structural diversity and have been extensively explored for their pharmacological properties. The specific configuration of "3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" suggests potential for unique intermolecular interactions and biological activities, given the presence of functional groups known to confer specific chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multistep reactions, starting from various precursors to form the triazole core, followed by functionalization at different positions on the ring. Techniques such as microwave-assisted synthesis and reactions in the presence of catalysts are common to improve yields and reduce reaction times. The presence of the tert-butylphenoxy and fluorobenzylthio groups in the compound indicates targeted modifications to impart specific properties, possibly including solubility and biological activity.

Molecular Structure Analysis

1,2,4-Triazole derivatives exhibit diverse molecular arrangements influenced by their substituents, which can affect their physical and chemical behavior. X-ray crystallography studies reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the crystal structure of these compounds. The substitution pattern in "this compound" is likely to influence its molecular conformation and interaction capabilities.

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives depends on the electron-donating or withdrawing nature of the substituents attached to the triazole ring. These compounds can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are useful for further derivatization or for the synthesis of complex molecules.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, of 1,2,4-triazole derivatives are significantly influenced by their molecular structure. The specific functional groups in the compound can lead to variations in these properties, affecting its application potential in different environments.

Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their stability and ability to form complexes with metals, which can be exploited in catalysis and materials science. The electron-rich triazole ring can act as a ligand, coordinating with metal ions to form complexes with unique chemical and physical properties.

- Analysis of intermolecular interactions in 1,2,4-triazole derivatives highlights the role of various intermolecular forces in stabilizing the crystal structure of these compounds (Panini et al., 2014).

- Synthesis and structural characterization of 1,2,4-triazole derivatives, demonstrating the influence of substituents on molecular conformation and intermolecular interactions (叶姣 et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Characterization : The synthesis of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has been explored through single crystal and powder X-ray diffraction. These structures demonstrate various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, which have been studied using Hirshfeld surface analysis and supported by quantum mechanical calculations (Shukla et al., 2014).

Crystal Structure and Intermolecular Interactions : Another study focuses on the crystal structure of triazole derivatives, highlighting the presence of O-H⋯S, C-H⋯F, C-H⋯S, and other intermolecular interactions. These interactions contribute to the stability of the crystal structure and have been evaluated using the PIXEL method (Panini et al., 2014).

Biological Activities

Antimicrobial Activities : Triazole derivatives have been synthesized and screened for their antimicrobial activities, with some showing good or moderate activities against various microorganisms. This highlights the potential of these compounds as antimicrobial agents (Bektaş et al., 2010).

Analgesic Potential : A study on (benzylideneamino)triazole–thione derivatives of flurbiprofen reported their efficient microwave-assisted synthesis and significant in vivo analgesic activity. These findings suggest the potential of these compounds as analgesic agents (Zaheer et al., 2021).

Miscellaneous Applications

Catalytic Activity : Palladium(II) complexes of triazole-based N-heterocyclic carbenes have been synthesized, showing promising performance in Suzuki–Miyaura cross-coupling reactions. This application is important for the development of efficient catalysts in organic synthesis (Turek et al., 2014).

PET Radioligands for Brain Imaging : The potential of 1,5-diaryl-1H-1,2,4-triazoles as PET radioligands for imaging brain COX-1 in monkeys has been evaluated, showing that these compounds can successfully image and quantify COX-1 in the brain. This application is crucial for the development of diagnostic tools for neuroinflammation and other brain disorders (Shrestha et al., 2018).

Propiedades

IUPAC Name |

3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3OS/c1-21(2,3)16-7-11-18(12-8-16)26-13-19-23-24-20(25(19)4)27-14-15-5-9-17(22)10-6-15/h5-12H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNRWZYDIXJMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)

![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)

![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)